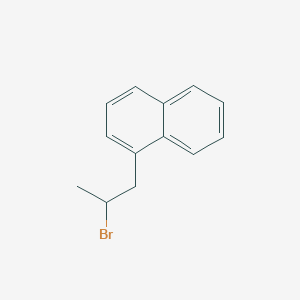

1-(2-Bromopropyl)naphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Bromopropyl)naphthalene is an organic compound that belongs to the class of bromonaphthalenes. It is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a naphthalene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromopropyl)naphthalene can be synthesized through various methods. One common approach involves the bromination of naphthalene followed by the introduction of a propyl group. The reaction typically involves the use of bromine and a suitable catalyst to facilitate the bromination process. The subsequent introduction of the propyl group can be achieved through a Friedel-Crafts alkylation reaction using propyl chloride and aluminum chloride as the catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process typically includes the use of hydrobromic acid and hydrogen peroxide as brominating agents. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromopropyl)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as cyanide or hydroxide ions, leading to the formation of different derivatives.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding naphthalene derivatives with functional groups like aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of naphthalene derivatives with hydrogen or other substituents.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium cyanide or sodium hydroxide, typically carried out in polar solvents like dimethyl sulfoxide or ethanol.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often employed.

Major Products Formed:

Scientific Research Applications

1-(2-Bromopropyl)naphthalene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromopropyl)naphthalene involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in electrophilic substitution reactions, leading to the formation of reactive intermediates. These intermediates can further interact with biological molecules, affecting various biochemical pathways . The compound’s reactivity is influenced by the presence of the naphthalene ring, which provides stability and enhances its ability to participate in various chemical reactions .

Comparison with Similar Compounds

1-Bromonaphthalene: This compound is similar in structure but lacks the propyl group.

2-Bromonaphthalene: Another isomer of bromonaphthalene, differing in the position of the bromine atom.

1-(2-Bromoethyl)naphthalene: This compound has an ethyl group instead of a propyl group.

Uniqueness: 1-(2-Bromopropyl)naphthalene is unique due to the presence of the propyl group, which enhances its reactivity and allows for the formation of a wider range of derivatives. This makes it a valuable intermediate in organic synthesis and industrial applications .

Biological Activity

1-(2-Bromopropyl)naphthalene is a derivative of naphthalene, which is known for its diverse biological activities. This compound, characterized by the presence of a bromopropyl group, has been the subject of various studies exploring its potential therapeutic applications. The unique structure of this compound allows it to participate in significant biochemical interactions, leading to various biological effects.

This compound is classified as an alkyl-substituted naphthalene. Its molecular formula is C_{12}H_{11}Br, and it possesses a bromine atom that can engage in nucleophilic substitution reactions, enhancing its reactivity compared to simpler naphthalene derivatives. The presence of the bromine atom also influences its biological activity by potentially altering the compound's interaction with biological targets.

Biological Activities

This compound exhibits several noteworthy biological activities:

- Antimicrobial Activity : Naphthalene derivatives, including this compound, have shown potential antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Research has demonstrated that naphthalene derivatives can exhibit anti-inflammatory properties. For instance, some studies have reported that modifications in the naphthalene structure can enhance its ability to reduce inflammation markers in vitro and in vivo .

- Cytotoxicity : Compounds similar to this compound have been evaluated for their cytotoxic effects against cancer cell lines. For example, certain naphthalene derivatives have shown significant cytotoxicity against breast cancer cells (MDA-MB-231), with mechanisms involving cell cycle arrest and apoptosis induction .

- Antioxidant Activity : Naphthalene derivatives are also known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Study on Anticancer Activity

A recent study investigated the anticancer potential of naphthalene derivatives, including this compound. The research focused on their ability to induce apoptosis in cancer cells and arrest the cell cycle at specific phases. Results indicated that compounds with similar structures could significantly inhibit cancer cell proliferation and trigger programmed cell death .

Anti-inflammatory Mechanisms

Another study highlighted the anti-inflammatory mechanisms of naphthalene derivatives. The findings suggested that these compounds could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes, providing a basis for their use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C13H13Br |

|---|---|

Molecular Weight |

249.15 g/mol |

IUPAC Name |

1-(2-bromopropyl)naphthalene |

InChI |

InChI=1S/C13H13Br/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10H,9H2,1H3 |

InChI Key |

TZWKBQJNXQAKPC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC2=CC=CC=C21)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.